methyl (3R)-5-amino-3-methylpentanoate hydrochloride
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Overview
Description
Methyl (3R)-5-amino-3-methylpentanoate hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. This compound is known for its stability and reactivity, making it a valuable tool in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-5-amino-3-methylpentanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by the esterification of the carboxylic acid group using methanol and a suitable acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves the use of automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-5-amino-3-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (3R)-5-amino-3-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3R)-5-amino-3-methylpentanoate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The compound’s ester group is hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-5-amino-3-methylpentanoate: The non-hydrochloride form of the compound.
Ethyl (3R)-5-amino-3-methylpentanoate: An ethyl ester derivative with similar reactivity.
Methyl (3R)-5-amino-3-methylhexanoate: A homologous compound with an additional carbon in the chain.
Uniqueness
Methyl (3R)-5-amino-3-methylpentanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and biological studies.
Properties
IUPAC Name |
methyl (3R)-5-amino-3-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(3-4-8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNCFUKXJGODQX-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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